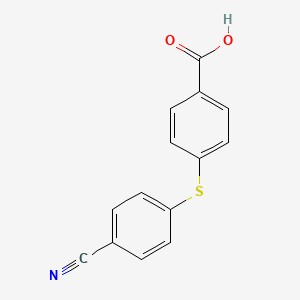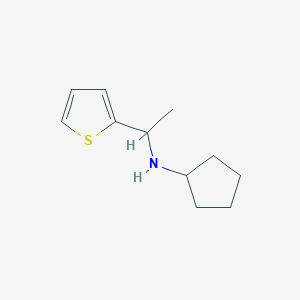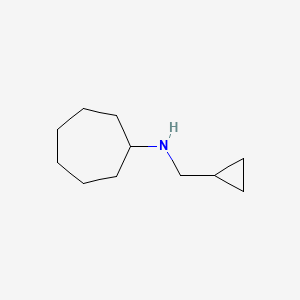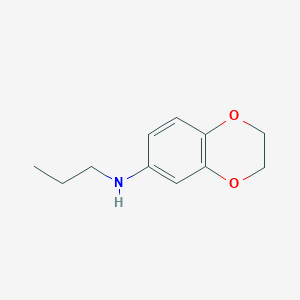![molecular formula C13H21NO2 B3074297 Butyl[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019544-47-8](/img/structure/B3074297.png)
Butyl[(2,5-dimethoxyphenyl)methyl]amine
Descripción general
Descripción
Butyl[(2,5-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C13H21NO2 . It is also known as 2,5-Dimethoxy-4-butylamphetamine (DOBU), a lesser-known psychedelic drug and a substituted amphetamine .
Molecular Structure Analysis
The molecular structure of Butyl[(2,5-dimethoxyphenyl)methyl]amine consists of a butyl group attached to an amine, which is further connected to a benzene ring substituted with two methoxy groups . The molecular weight of this compound is 223.31 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Application in Synthesis of Pyrrolo[2,1-a]isoquinolines : This compound has been used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, contributing to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (E. Garcia et al., 2006).
Synthesis of α-Aminophosphonates : It's involved in the synthesis of new α-aminophosphonates containing sterically hindered phenol fragments, an approach yielding a-aminophosphonates in high yields (E. Gibadullina et al., 2013).
Investigation of Structure–Activity Relationships : Used in synthesizing novel (Phenylalkyl)amines for investigating structure–activity relationships, particularly in the context of 4-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines (D. Trachsel, 2003).
Chemical Reactions and Mechanisms
Conversion of Primary Amines to Substituted Pyrrole Adducts : This compound plays a role in the formation of 2,5-disubstituted pyrrole adducts through the reaction of γ-diketones with primary amines, contributing to understanding the structure and covalent binding mechanisms of γ-diketones (A. DeCaprio et al., 1982).
Chiral Auxiliary in Diastereoselective Alkylation : It has been identified as an effective chiral auxiliary for diastereoselective alkylation of aldimines with alkylmetals (Takehiro Kohara et al., 1999).
Ionization Studies with Electron Transfer : Its derivatives are studied for electron transfer ionization with n-butyl chloride parent radical cations, contributing to the understanding of ionization processes in aromatic amines (A. Maroz et al., 2005).
Use in Oxidation Studies of Antioxidants : Employed in electrochemical and spectroscopic studies of aromatic secondary amines, particularly in the context of oxidation processes in antioxidants used in the rubber industry (P. Rapta et al., 2009).
Reactions in Solution-Phase Synthesis : Integral to the construction of a minilibrary in solution-phase synthesis, demonstrating utility in coupling with carboxylic acids via amide bond formation (L. Chiang et al., 2009).
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTSROVZCOXPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2,5-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)

amine](/img/structure/B3074263.png)
![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)



![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)